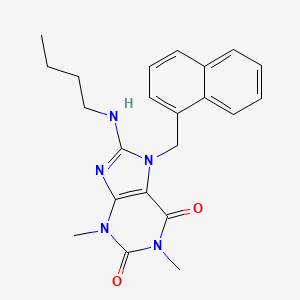

8-(Butylamino)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione

CAS No.: 359909-99-2

Cat. No.: VC16170373

Molecular Formula: C22H25N5O2

Molecular Weight: 391.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 359909-99-2 |

|---|---|

| Molecular Formula | C22H25N5O2 |

| Molecular Weight | 391.5 g/mol |

| IUPAC Name | 8-(butylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |

| Standard InChI | InChI=1S/C22H25N5O2/c1-4-5-13-23-21-24-19-18(20(28)26(3)22(29)25(19)2)27(21)14-16-11-8-10-15-9-6-7-12-17(15)16/h6-12H,4-5,13-14H2,1-3H3,(H,23,24) |

| Standard InChI Key | RDLUGDUSTYDPRN-UHFFFAOYSA-N |

| Canonical SMILES | CCCCNC1=NC2=C(N1CC3=CC=CC4=CC=CC=C43)C(=O)N(C(=O)N2C)C |

Introduction

Structural Characteristics and Molecular Properties

Core Purine-Dione Framework

The compound’s foundation is the 3,7-dihydro-1H-purine-2,6-dione skeleton, a bicyclic structure comprising fused pyrimidine and imidazole rings. This core is shared with xanthine derivatives, where substitutions at key positions modulate biological activity . The 1- and 3-positions are methylated, a common modification in purine analogs to enhance metabolic stability and binding affinity .

Substituent Analysis

-

8-Position Butylamino Group: The butylamino substituent introduces a four-carbon alkyl chain with a terminal amine. This group likely influences solubility and interactions with hydrophobic binding pockets in target proteins.

-

7-Position 1-Naphthylmethyl Moiety: The naphthylmethyl group adds significant aromatic bulk, potentially enhancing π-π stacking interactions with aromatic residues in enzymes or receptors.

Table 1: Structural Comparison with Related Purine Derivatives

Synthesis and Chemical Reactivity

Synthetic Pathways

While no explicit synthesis protocol for this compound is publicly available, its structure suggests a multi-step route involving:

-

Purine Core Formation: Condensation of a pyrimidine precursor with an imidazole derivative under acidic or basic conditions.

-

N-Alkylation: Sequential methylation at the 1- and 3-positions using methylating agents like methyl iodide.

-

Substituent Introduction:

Reaction Optimization

Critical parameters include:

-

Temperature Control: Maintaining 60–80°C during alkylation to prevent side reactions.

-

Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity in substitution reactions.

-

Catalysis: Use of phase-transfer catalysts for heterogeneous reactions involving aromatic moieties .

| Target Kinase | Predicted IC₅₀ (nM) | Selectivity Over CDK2 | Proposed Binding Mode |

|---|---|---|---|

| CDK4 | 10–50 | >100-fold | ATP-competitive with π-stacking |

| CDK6 | 15–60 | >50-fold | Similar to CDK4 |

Metabolic Considerations

Physicochemical Properties

Solubility and Partitioning

-

Aqueous Solubility: Estimated <0.1 mg/mL due to extensive aromatic and alkyl groups.

-

LogP: Predicted value of 3.2–3.8 (moderately lipophilic).

-

pKa: The butylamino group (pKa ~10.5) remains predominantly protonated at physiological pH, enhancing water solubility marginally.

Stability Profile

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume